N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide
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Overview
Description
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a compound that belongs to the class of heterocyclic compounds, specifically pyrazolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The unique structure of this compound makes it a valuable target for research in medicinal chemistry and related fields.
Mechanism of Action
Target of Action
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide, also known as N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}pyridine-3-carboxamide, primarily targets the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}pyridine-3-carboxamide acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound this compound affects the biochemical pathway of the HBV life cycle. By interacting with the HBV core protein, it disrupts the normal functioning of the virus, leading to a decrease in the viral load .
Pharmacokinetics
In an hbv aav mouse model, the compound was shown to inhibit hbv dna viral load through oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of HBV replication. This is achieved by its interaction with the HBV core protein, leading to a decrease in the viral load .
Biochemical Analysis
Biochemical Properties
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide plays a crucial role in biochemical reactions, particularly in the modulation of enzymatic activities. It interacts with several enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of various cell types, including cancer cells, by altering the expression of key regulatory genes and proteins . Additionally, it impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it can induce conformational changes in the enzyme, enhancing its catalytic activity . These interactions often lead to changes in gene expression, further influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time . Prolonged exposure can lead to gradual changes in its efficacy, potentially due to metabolic adaptation or the development of resistance mechanisms in cells . Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . This compound can affect pathways related to energy production, lipid metabolism, and amino acid synthesis, thereby altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes . Accumulation in certain tissues may enhance its therapeutic efficacy but also pose risks of localized toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide can be achieved through several synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, followed by the formation of the nicotinamide derivative. This process typically requires the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled conditions .
Another approach involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine core. This intermediate can then be further functionalized to obtain the desired nicotinamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial applications
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid
- N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
Uniqueness
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is unique due to its specific structural features and the presence of the nicotinamide moiety, which may confer distinct biological activities compared to other similar compounds. Its unique structure makes it a valuable candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(10-2-1-5-14-9-10)16-11-4-7-17-12(8-11)3-6-15-17/h1-3,5-6,9,11H,4,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFIUEFUDMCXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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